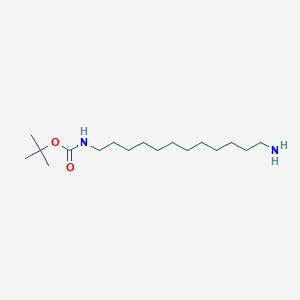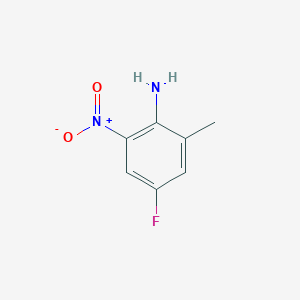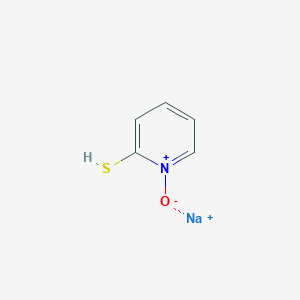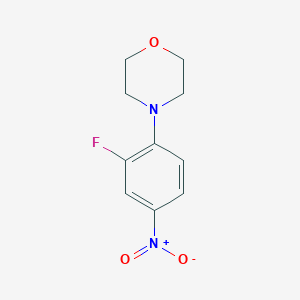
4-(2-氟-4-硝基苯基)吗啉
概述
描述
4-(2-Fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a morpholine ring attached to a fluorinated nitrophenyl group.
科学研究应用
4-(2-Fluoro-4-nitrophenyl)morpholine is utilized in several scientific research areas:
Pharmaceuticals: It serves as an intermediate in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens.
Chemical Research: The compound is used in studies involving nucleophilic aromatic substitution and other organic reactions.
Material Science: It is explored for its potential in creating novel materials with specific chemical properties.
作用机制
Target of Action
4-(2-Fluoro-4-nitrophenyl)morpholine (FNM) is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens
Mode of Action
It is synthesized by eight consecutive reactions , one of which is the reaction between morpholine and 2,4-difluoronitrobenzene to produce FNM . This suggests that FNM may interact with its targets through a series of chemical reactions.
Biochemical Pathways
As a key intermediate in the synthesis of linezolid , FNM likely plays a role in the biochemical pathways related to the action of Linezolid. Linezolid is known to inhibit bacterial protein synthesis, suggesting that FNM may be involved in these pathways.
Result of Action
Given its role as a key intermediate in the synthesis of linezolid , the effects of FNM’s action may be related to the antimicrobial activity of Linezolid.
Action Environment
It is noted that fnm should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and extended reaction times to ensure high yields .
Industrial Production Methods
In industrial settings, the continuous production of 4-(2-Fluoro-4-nitrophenyl)morpholine can be achieved using microfluidic devices. This method allows for precise control over reaction conditions, leading to efficient and scalable production. The process involves multiple consecutive reactions, optimized for temperature, reactant molar ratios, and residence time .
化学反应分析
Types of Reactions
4-(2-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Morpholines: Nucleophilic substitution reactions produce various substituted morpholines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-(4-Fluoro-2-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 4-Fluoro-3-morpholinobenzaldehyde
Uniqueness
4-(2-Fluoro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate in various synthetic applications .
属性
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCFSSBZPZEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387723 | |
| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-39-6 | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

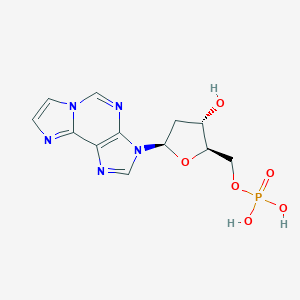

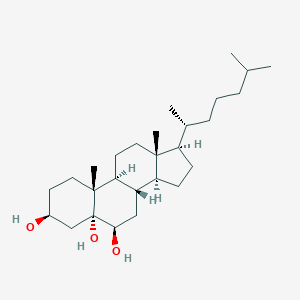
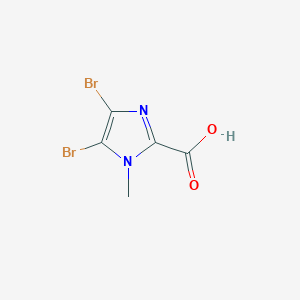
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
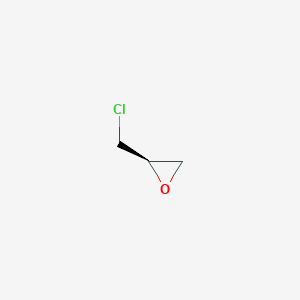
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)

